molecular formula C20H14O5 B2679831 7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- CAS No. 664366-11-4

7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl-

Cat. No.: B2679831
CAS No.: 664366-11-4
M. Wt: 334.327
InChI Key: IQWQGQREZKOSCN-UHFFFAOYSA-N
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Description

7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- is a structurally complex coumarin derivative characterized by a fused furobenzopyran core. Its molecular formula is C21H16O6, with a molecular mass of 363.345 g/mol (monoisotopic mass: 363.087412 g/mol) . Key structural features include:

  • A phenyl group at position 2.
  • A methyl group at position 3.
  • An oxo group at position 6.
  • An acetic acid side chain at position 4.

This compound belongs to the furocoumarin family, known for photobiological activity, but its unique substituents distinguish it from simpler analogs like methoxsalen (a 9-methoxy coumarin) .

Properties

IUPAC Name

2-(5-methyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-11-13-7-15-16(12-5-3-2-4-6-12)10-24-17(15)9-18(13)25-20(23)14(11)8-19(21)22/h2-7,9-10H,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWQGQREZKOSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- typically involves multi-step organic reactions. The process often starts with the preparation of the furan and benzopyran rings, followed by their fusion and subsequent functionalization to introduce the acetic acid and phenyl groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and reducing costs.

Chemical Reactions Analysis

Types of Reactions

7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds to single bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully saturated compounds

Scientific Research Applications

Pharmacological Applications

1. Antifungal Activity
Recent studies have highlighted the antifungal properties of furocoumarin derivatives against various fungal species. For instance, certain synthesized compounds demonstrated significant activity against Fusarium oxysporum, with minimal inhibitory concentration (MIC) values indicating their potential as antifungal agents. The presence of specific substituents on the phenyl ring was found to enhance this activity, suggesting structural modifications can lead to improved efficacy .

2. Phototherapy in Dermatology
Furocoumarins, including the compound , are utilized in phototherapy for skin conditions such as psoriasis and vitiligo. Methoxsalen, a related compound, is known for its ability to sensitize skin to ultraviolet A (UVA) light, facilitating therapeutic effects when combined with light exposure . Clinical trials have shown that patients treated with methoxsalen and UVA therapy experienced significant improvements in skin condition .

3. Cytotoxicity Studies
Research into modified furocoumarins has indicated that these compounds can exhibit enhanced cytotoxicity against cancer cells when activated by light. The mechanisms involve the generation of reactive oxygen species upon UVA exposure, leading to cell apoptosis. This property is being explored for potential cancer therapies .

Agricultural Applications

1. Natural Herbicides
The antifungal properties of furocoumarins have led to their exploration as natural herbicides. Their ability to inhibit fungal pathogens can protect crops from diseases that threaten yield and quality. Studies have demonstrated that certain derivatives can effectively reduce fungal growth in agricultural settings .

Synthetic Chemistry Applications

1. Multicomponent Reactions
The synthesis of furocoumarin derivatives through multicomponent reactions (MCRs) has been a significant advancement in organic chemistry. These reactions allow for the efficient creation of complex molecules with high yields and purity. The incorporation of various functional groups during synthesis has been shown to enhance biological activity .

2. Structure-Activity Relationship (SAR) Studies
The exploration of structure-activity relationships has provided insights into how modifications to the furocoumarin structure affect biological activity. For example, the introduction of methoxy or sulfonyl groups has been linked to increased antifungal potency . This knowledge is crucial for designing new derivatives with targeted therapeutic effects.

Case Studies

Study Focus Findings
Study on Antifungal ActivityEvaluated various furocoumarin derivatives against Fusarium oxysporumCompounds showed MIC values lower than standard antifungals; specific substitutions enhanced activity
Clinical Trial on Psoriasis TreatmentExamined methoxsalen combined with UVA therapySignificant improvement in skin lesions among participants; established safety profile
Synthesis via Multicomponent ReactionsInvestigated efficient synthesis methods for furocoumarinsHigh yields achieved; potential for rapid development of bioactive compounds

Mechanism of Action

The mechanism of action of 7H-Furo3,2-gbenzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Substituents Functional Groups Biological Activities (Reported) References
7H-Furo[3,2-g][1]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- C21H16O6 3-phenyl, 5-methyl, 7-oxo, 6-acetic acid Carboxylic acid, oxo Not explicitly reported in evidence
3-(3-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetate C21H16O6 3-methoxyphenyl, 5-methyl, 7-oxo Acetate ester, oxo Unknown (structural analog)
3-[3-(3-Methoxyphenyl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid C22H18O6 3-methoxyphenyl, 5,9-dimethyl, 7-oxo Propanoic acid, oxo Unknown (structural analog)
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) C12H8O4 9-methoxy, 7-oxo Oxo, methoxy Photochemotherapy (psoriasis, vitiligo)
7H-Furo[3,2-g][1]benzopyran-6-carboxylic acid, 2,3-dihydro-7-oxo-, ethyl ester C14H12O5 2,3-dihydro, 7-oxo Ethyl ester, carboxylic acid Unknown

Key Observations:

The acetic acid chain at position 6 introduces polarity, contrasting with ester derivatives (e.g., ethyl ester in ), which may alter solubility and metabolic stability.

Functional Group Impact: Methoxsalen lacks the acetic acid side chain but retains the 7-oxo group, enabling DNA crosslinking under UV light for therapeutic use . Propanoic acid derivatives (e.g., ) have longer carbon chains than the target compound, which could modulate receptor binding or enzymatic interactions.

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Mass (g/mol) LogP (Predicted) Water Solubility Key Applications
Target Compound 363.345 ~2.1 (estimated) Low Research compound
Methoxsalen 216.19 1.5 Moderate Phototherapy, vitiligo
3-(3-Methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl acetate 363.345 ~2.8 (estimated) Very low Synthetic intermediate

Key Findings:

  • The target compound’s acetic acid group reduces LogP compared to its esterified analog (Table 2), suggesting improved aqueous solubility.
  • Methoxsalen ’s lower molecular mass and methoxy group contribute to its clinical utility, whereas the target compound’s complexity may limit bioavailability without formulation optimization .

Biological Activity

7H-Furo[3,2-g]benzopyran-6-acetic acid, 5-methyl-7-oxo-3-phenyl- is a complex organic compound belonging to the benzopyran family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound has a molecular formula of C18H18O5C_{18}H_{18}O_5 and a molecular weight of approximately 314.33 g/mol. Its unique structure combines a furobenzopyran core with an acetic acid side chain and various substituents that influence its biological activity.

Synthesis Methodology:
The synthesis typically involves multiple steps:

  • Formation of the furobenzopyran core.
  • Introduction of the acetic acid side chain.
  • Addition of methyl and phenyl substituents.

Controlled reaction conditions are crucial for achieving high yields and purity during synthesis .

Anticancer Properties

Research indicates that derivatives of benzopyran compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 7H-Furo[3,2-g]benzopyran can induce apoptosis in cancer cell lines such as HeLa and MCF7 through various mechanisms, including cell cycle arrest and inhibition of specific kinases .

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
7H-Furo[3,2-g]benzopyranHeLa2.59Apoptosis induction
DoxorubicinHeLa2.35Chemotherapy agent
Similar CompoundsMCF74.66Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, although detailed investigations are still required to elucidate the specific mechanisms involved. The potential for developing new antibiotics from such compounds is an active area of research .

Case Studies

A notable case study focused on the anticancer effects of related benzopyran compounds demonstrated their ability to inhibit cell proliferation in various cancer types. In vitro assays revealed that these compounds could significantly reduce cell viability in treated cultures compared to controls.

Key Findings from Case Studies:

  • Cell Cycle Arrest: Compounds induced G1/S phase arrest in cancer cells.
  • Apoptosis: Significant levels of early and late apoptosis were observed in treated cells.
  • Kinase Inhibition: Some derivatives showed inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Q & A

Basic: What are the optimal synthetic conditions for achieving high-purity 7H-Furo[3,2-g][1]benzopyran-6-acetic acid derivatives?

Methodological Answer:

  • Reaction Optimization : Use anhydrous solvents (e.g., THF or DMF) under inert gas (N₂/Ar) to avoid hydrolysis or oxidation. Temperature control (e.g., 0–60°C) is critical for regioselectivity, as seen in NaH-mediated benzylation reactions .

  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the target compound.

  • Key Data :

    ParameterOptimal RangeImpact on Yield/Purity
    Temperature0–60°CPrevents side reactions
    Solvent PolarityLow → High gradientEnhances separation
    Reaction Time12–24 hoursEnsures completion

Advanced: How can reaction intermediates with structural instability be stabilized during multi-step synthesis?

Methodological Answer:

  • Stabilization Strategies :
    • Use protecting groups (e.g., benzyl or tert-butyldimethylsilyl) for sensitive functional groups like acetic acid moieties .
    • Conduct reactions under strictly anhydrous conditions to prevent hydrolysis of the furo-benzopyran core .
    • Monitor intermediates in real-time via HPLC-PDA (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation .

Basic: What analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the phenyl (δ 7.2–7.5 ppm) and furo-benzopyran (δ 6.8–7.1 ppm) groups. Methyl protons (5-methyl) appear as singlets near δ 2.1–2.3 ppm .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused ring system .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 352.1201 for C₁₉H₁₈O₅) with <3 ppm error .

Advanced: How to resolve contradictions in spectral data for structurally similar analogs?

Methodological Answer:

  • Comparative Analysis : Use X-ray crystallography to unambiguously assign stereochemistry (e.g., 7R configuration in related compounds) .
  • Dynamic NMR : Study temperature-dependent shifts to identify conformational flexibility in the furo ring .
  • DFT Calculations : Predict NMR/IR spectra (B3LYP/6-31G*) and compare with experimental data to validate assignments .

Basic: What are common derivatives of this compound, and how are they synthesized?

Methodological Answer:

  • Derivatization Routes :

    • Acetylation : React with acetic anhydride in pyridine to modify the 6-acetic acid group .
    • Alkylation : Introduce substituents (e.g., methyl, benzyl) via SN2 reactions on hydroxyl or carboxylate sites .
  • Key Derivatives :

    DerivativeModification SiteApplication
    9-Methoxy analogAromatic ringEnhanced fluorescence
    3-Phenyl substitutedFuro ringImproved bioactivity

Advanced: How can computational modeling guide the design of bioactive analogs?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to prioritize synthetic targets .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Storage Conditions :
    • Temperature : –20°C in amber vials to prevent photodegradation.
    • Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What mechanistic insights exist for sigmatropic rearrangements in furo-benzopyran synthesis?

Methodological Answer:

  • Mechanistic Probes :
    • Isotope labeling (e.g., ¹⁸O) to track oxygen migration during [3,3]-sigmatropic rearrangements .
    • Kinetic studies (Eyring plots) to determine activation parameters (ΔH‡, ΔS‡) for key steps .

Basic: How to design bioassays to evaluate the compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
    • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

  • Meta-Analysis : Normalize data using Z-scores to account for variability in assay conditions (e.g., serum concentration, cell passage number) .
  • Orthogonal Assays : Validate hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

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